Epi 001;epi001

Description

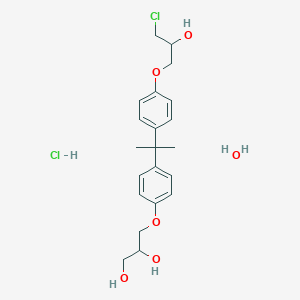

EPI-001 (also referred to as EPI001) is a small-molecule antagonist of the androgen receptor (AR), a nuclear receptor critical in prostate cancer progression. It covalently binds to the N-terminal domain (NTD) of the AR, specifically targeting transactivation unit 5 (Tau-5), which is essential for transcriptional activity in castration-resistant prostate cancer (CRPC) .

Properties

Molecular Formula |

C21H30Cl2O6 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol;hydrate;hydrochloride |

InChI |

InChI=1S/C21H27ClO5.ClH.H2O/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23;;/h3-10,17-18,23-25H,11-14H2,1-2H3;1H;1H2 |

InChI Key |

JIXHVCGGCDQTNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O.O.Cl |

Origin of Product |

United States |

Biological Activity

EPI-001 is a small-molecule compound that has garnered attention for its biological activity, particularly in the context of castration-resistant prostate cancer (CRPC). This article provides a detailed examination of its mechanisms of action, effectiveness, and implications for therapeutic use, supported by data tables and research findings.

EPI-001 primarily functions as an antagonist of the androgen receptor (AR), specifically targeting the N-terminal domain (NTD) of the receptor. Its mechanism involves several key actions:

- Thiol Alkylation : EPI-001 exhibits thiol alkylating activity, which leads to multi-level inhibitory effects on AR expression and function. It forms covalent adducts with thiols, significantly affecting AR signaling pathways .

- Selective Modulation of PPARγ : In addition to inhibiting AR, EPI-001 selectively modulates peroxisome proliferator-activated receptor-gamma (PPARγ) activity, contributing to its anti-proliferative effects in prostate cancer cells .

- Inhibition of Transcriptional Activation Units : EPI-001 has been shown to inhibit transcriptional activation units (TAUs) 1 and 5 of the AR NTD, leading to reduced AR expression and activity. This is particularly significant in LNCaP cells, where the compound demonstrated the highest sensitivity .

In Vitro Studies

Several studies have explored the effectiveness of EPI-001 in various prostate cancer cell lines:

- Cell Line Sensitivity : EPI-001 inhibited growth in both AR-positive (e.g., LNCaP) and AR-negative (e.g., PC-3) prostate cancer cell lines. The compound was particularly effective at concentrations around 50 μM for inhibiting AR activity .

- Protein Expression : Treatment with EPI-001 resulted in a decrease in full-length AR protein levels across different prostate cancer cell lines, indicating that it not only inhibits AR function but also reduces its synthesis .

In Vivo Studies

EPI-001 has shown promise in animal models of CRPC:

- Animal Model Efficacy : In vivo studies demonstrated that EPI-001 effectively reduced tumor growth in models of CRPC. The compound binds irreversibly to the AR NTD, disrupting its interaction with transcriptional co-activators necessary for tumor proliferation .

Data Tables

The following table summarizes key findings from various studies on EPI-001:

| Study Reference | Cell Lines Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| LNCaP, PC-3 | 12.63 | Inhibits AR NTD | |

| LAPC4, C4-2 | 50 | Alkylates thiols | |

| LNCaP | 7.40 | Modulates PPARγ |

Case Studies and Clinical Implications

EPI-001's unique mechanism and efficacy have led to its investigation as a potential therapeutic agent for CRPC. A derivative of EPI-001 is currently undergoing clinical trials (NCT02606123), aimed at developing more potent and less toxic androgen receptor antagonists for treating advanced prostate cancer .

Scientific Research Applications

Research Findings

EPI-001 has been extensively studied for its effects on various prostate cancer cell lines, revealing multiple mechanisms of action:

- Inhibition of AR Activity : EPI-001 effectively inhibits both AR-positive and AR-negative prostate cancer cell lines, with notable sensitivity observed in LNCaP cells. The compound reduces AR protein levels and mRNA expression, indicating a robust anti-AR mechanism .

- Effects on Other Receptors : Beyond its action on AR, EPI-001 has shown selective modulation of peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting additional pathways through which it may exert anticancer effects .

- Cytotoxicity Studies : In vitro studies have demonstrated that EPI-001 exhibits cytotoxic effects against various human cancer cell lines, including those resistant to other treatments. The compound's efficacy was evaluated across different concentrations, showcasing its potential as a therapeutic agent .

Case Study 1: Prostate Cancer Cell Lines

In a study involving LNCaP and C4-2 prostate cancer cell lines, EPI-001 treatment resulted in decreased levels of full-length AR protein within 8 to 16 hours. This effect was independent of proteasomal degradation, indicating a direct inhibition of AR synthesis. The study highlighted the compound's capacity to inhibit not just AR but also its splice variants, which are often implicated in treatment resistance .

Case Study 2: Breast Cancer Cell Lines

EPI-001 was also tested on T47D breast carcinoma cells, where it exhibited biphasic modulation of AR as well as estrogen and progesterone receptors. This finding underscores EPI-001's potential utility beyond prostate cancer, suggesting it may be effective in other hormone-sensitive cancers .

Data Tables

Chemical Reactions Analysis

Thiol Alkylation Reactions

EPI-001 demonstrates broad thiol alkylation activity, forming covalent adducts with nucleophiles such as glutathione, 2-mercaptoethanol, and cysteamine. This reactivity is pH-dependent and mediated by its chlorohydrin and epoxide moieties .

Key Findings:

-

pH Sensitivity :

Thiol Substrate pH 7.4 Adduct Formation pH 9.4 Adduct Formation Glutathione Trace >90% 2-Mercaptoethanol Limited (~20%) Complete Cysteamine None >90% Adduct formation correlates with EPI-001’s conversion to its reactive epoxide form (Compound 2) under basic conditions .

-

Mechanism : The chlorohydrin group in EPI-001 undergoes epoxide interconversion in aqueous solutions, enabling nucleophilic attack by thiols via SN2 displacement .

Epoxide Conversion and Stability

EPI-001 exists in equilibrium with its monoepoxide derivative (Compound 2) under neutral-to-basic conditions, significantly enhancing its electrophilic reactivity .

Experimental Observations:

-

Equilibrium Dynamics :

-

Enhanced Reactivity : The epoxide derivative exhibits faster adduct formation kinetics compared to EPI-001, particularly with thiols .

Protein Interaction Mechanisms

EPI-001 modulates the androgen receptor (AR) through a two-step process:

-

Reversible Binding : Weak interactions with partially folded regions of the AR’s Tau-5 domain (residues 354–448), observed via chemical shift perturbations in NMR .

-

Covalent Modification : Thiol alkylation at cysteine residues in the AR’s activation function-1 (AF-1) region, irreversibly inhibiting transcriptional activity .

Critical Residues :

-

Cysteine-rich regions in Tau-5 (e.g., Cys360, Cys424) are primary targets for covalent modification .

-

No reactivity observed with isolated Tau-1 peptides (residues 341–371) .

Stability and Degradation Pathways

-

Hydrolytic Degradation : EPI-001 undergoes hydrolysis under acidic conditions, generating hydroxylated derivatives .

-

Light Sensitivity : Decomposes upon prolonged UV exposure, necessitating storage in amber vials.

EPI-001’s multifunctional reactivity—spanning thiol alkylation, epoxide interconversion, and stereospecific protein interactions—positions it as a unique tool for studying AR signaling. Its pH-dependent behavior underscores the importance of physiological context in therapeutic applications .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₁H₂₇ClO₅

- Molecular Weight : 394.89 g/mol

- IC₅₀ : ~6 μM for AR NTD transactivation inhibition

- Mechanism : Irreversible binding to AR-NTD, suppression of AR splice variants, and partial PPAR-γ modulation .

EPI-001 is distinguished from other AR inhibitors by its unique target domain and mechanism. Below, it is compared to enzalutamide (LBD inhibitor), bicalutamide (first-generation antiandrogen), and ET516 (experimental NTD inhibitor).

Table 1: Comparative Analysis of EPI-001 and Similar Compounds

Key Findings from Comparative Studies

Mechanistic Superiority in Resistant Mutations: EPI-001’s NTD targeting avoids LBD mutations (e.g., W742C) that confer resistance to enzalutamide and bicalutamide . 60–70% for ET516) .

Preclinical Efficacy :

- In hollow fiber assays, EPI-001 (30 mg/kg, BID) achieved 45% tumor inhibition, compared to 65% for ET516 and 40% for enzalutamide . This suggests moderate potency but highlights its unique mechanism.

Structural Limitations :

- EPI-001’s higher IC₅₀ (~6 μM) compared to enzalutamide (sub-nM) reflects reduced binding affinity, necessitating higher doses that may increase off-target risks .

Q & A

Q. What is the molecular mechanism of EPI-001 as an androgen receptor (AR) antagonist, and how does it differ from other AR inhibitors?

EPI-001 selectively targets the N-terminal domain (NTD) of the AR, forming covalent bonds to disrupt protein-protein interactions required for transcriptional activation. Unlike classical AR antagonists (e.g., bicalutamide), which bind the ligand-binding domain, EPI-001 inhibits both full-length AR and splice variants, making it effective in castration-resistant prostate cancer models. Its IC50 for AR-NTD transactivation is 6 μM .

Q. What experimental conditions are critical for maintaining EPI-001 stability in laboratory settings?

EPI-001 should be stored as a lyophilized powder at -20°C, with a shelf life of three years. For cell-based assays, reconstitute in DMSO or ethanol, ensuring solvent concentrations do not exceed 0.1% to avoid cytotoxicity. Serum-free, androgen-free conditions are recommended to isolate AR-specific effects .

Q. How should researchers design dose-response experiments to evaluate EPI-001 efficacy in prostate cancer cell lines?

Use a range of concentrations (e.g., 1–50 μM) based on its IC50 (6 μM). Include controls:

- Positive control: R1881 (synthetic androgen) to activate AR.

- Negative control: AR-negative cell lines (e.g., PC-3). Validate results via qPCR for AR target genes (e.g., PSA, TMPRSS2) and Western blotting for AR protein levels .

Advanced Research Questions

Q. How can contradictory findings about EPI-001’s efficacy across studies be systematically resolved?

Conflicting data may arise from differences in:

- Cell models : AR splice variant expression (e.g., AR-V7 vs. full-length AR in LNCaP vs. 22Rv1 cells).

- Experimental conditions : Serum components (androgens in fetal bovine serum) or solvent interference. Address discrepancies by replicating experiments under standardized protocols (e.g., androgen-deprived media) and validating purity (>98% via HPLC) .

Q. What statistical approaches are recommended for analyzing EPI-001’s dose-dependent effects in high-throughput screens?

Apply the general linear model (GLM) for parametric analysis of variance (ANOVA) to assess concentration-response relationships. For non-linear effects, use log-transformed data or mixed-effects models. Report effect sizes (e.g., Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Q. How can researchers optimize EPI-001 treatment protocols to minimize off-target effects in vivo?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in murine models.

- Combination therapy : Co-administer with CYP17A1 inhibitors (e.g., abiraterone) to reduce compensatory androgen synthesis.

- Toxicity screening : Monitor liver enzymes and renal function in longitudinal studies .

Methodological Frameworks

Q. What frameworks should guide hypothesis formulation for EPI-001 studies in AR-driven cancers?

Use the PICO framework to structure research questions:

- Population : Prostate cancer cell lines (e.g., LNCaP).

- Intervention : EPI-001 at IC50 concentrations.

- Comparison : Bicalutamide or enzalutamide.

- Outcome : AR transcriptional activity (luciferase assays) or apoptosis markers (caspase-3 cleavage). Evaluate feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers address data management challenges in EPI-001 studies involving large datasets?

- Data cleaning : Use Epi Info or R/Python scripts to merge, filter, and transform raw data.

- Reproducibility : Archive protocols and processed data in FAIR-compliant repositories (e.g., Zenodo).

- Visualization : Generate dose-response curves with 95% confidence intervals using GraphPad Prism .

Ethical and Reporting Standards

Q. What ethical considerations apply to preclinical studies using EPI-001 in animal models?

Adhere to ARRIVE guidelines for reporting:

Q. How should researchers document EPI-001’s synthesis and characterization to ensure reproducibility?

- Synthesis : Report reaction conditions (solvents, catalysts) and purification steps (column chromatography).

- Characterization : Include NMR, mass spectrometry, and HPLC traces in supplementary materials.

Cite CAS Registry (227947-06-0) and PubChem CID for cross-referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.